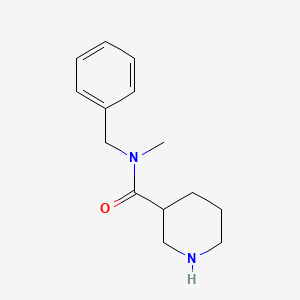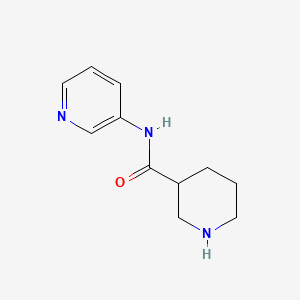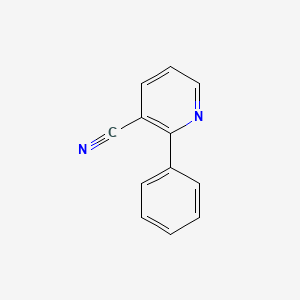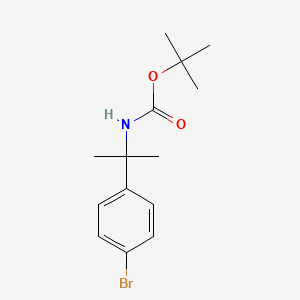![molecular formula C14H17N3 B1369906 1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole CAS No. 1009075-42-6](/img/structure/B1369906.png)
1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole” is a chemical compound with the molecular formula C14H17N3 . It is a part of a family of tropane alkaloids, which are known for their wide array of interesting biological activities .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an 8-azabicyclo[3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids .
Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds often involve oxidative Mannich reactions . These reactions can be used to construct 8-azabicyclo[3.2.1]octanes .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 227.31 .
Applications De Recherche Scientifique
5-HT4 Receptor Agonism
One significant area of research involving 1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole derivatives is their activity at the 5-HT4 receptor. For example, compounds such as BIMU 1 and BIMU 8 have been shown to act as potent, albeit partial, agonists at the 5-HT4 receptor, particularly in the rat oesophagus. This research illustrates the potential of these compounds in modulating serotonergic transmission (Baxter & Clarke, 1992).
Synthesis and Reaction Studies
Another aspect of research is focused on the synthesis and reactions of benzimidazole derivatives. For instance, the recyclization of enamino ketones leading to 6-azabicyclo[3.2.1]-oct-6-en-8-ones and their subsequent reactions with nucleophilic reagents have been studied, highlighting the chemical versatility and potential applications of these compounds in various fields (Reznikov, Urzhuntseva, & Volodarskii, 1991).
Pharmacological Investigations
Pharmacological investigations of benzimidazole derivatives have revealed their significance in various biological activities. For example, a study on carbamates derived from 8-methyl-8-azabicyclo[3.2.1]octan-3α-ol showed their pharmacological potential, underlined by in vitro and in vivo assays to evaluate 5-HT3 activity (Iriepa & Bellanato, 2011).
Antagonistic Properties
Research has also delved into the antagonistic properties of certain benzimidazole derivatives. For instance, itasetron (a 5-HT3 receptor antagonist) demonstrated effectiveness in improving memory abilities in aged rats, suggesting potential therapeutic applications in cognitive disorders (Pitsikas & Borsini, 1996).
Spectroscopic and Crystallographic Studies
Spectroscopic and crystallographic studies of benzimidazole carbamates have also been conducted to understand their structural properties. Such studies provide valuable insights into the molecular configuration and potential applications of these compounds in various scientific fields (Iriepa et al., 2004).
Anxiolytic Effects in Animal Models
Benzimidazole derivatives have also been studied for their anxiolytic effects in various animal models. For instance, DAU 6215, another 5-HT3 receptor antagonist, was shown to reduce aversion and aggressiveness in different animal models, indicating its potential in treating anxiety-related disorders (Borsini et al., 1993).
Antibacterial Properties
Studies have also explored the antibacterial properties of benzimidazole derivatives. For instance, bridged bicyclic analogues of C7-piperazine in quinolone and naphthyridine antibacterials have shown effectiveness against various Gram-negative and Gram-positive organisms, indicating the potential of these derivatives in antibacterial therapies (Kiely et al., 1991).
Orientations Futures
The future research directions for “1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole” and similar compounds could involve further exploration of their biological activities and potential applications . Additionally, the development of more efficient and selective synthetic methods for these compounds could be a valuable area of research .
Propriétés
IUPAC Name |
1-(8-azabicyclo[3.2.1]octan-3-yl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-4-14-13(3-1)15-9-17(14)12-7-10-5-6-11(8-12)16-10/h1-4,9-12,16H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOZBBGHZSRLBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N3C=NC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369831.png)

![4-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369835.png)




![2-Benzo[1,3]dioxol-5-YL-oxazole-4-carboxylic acid](/img/structure/B1369848.png)
![4-[2-(4-Fluorophenylsulphonyl)ethyl]piperidine](/img/structure/B1369850.png)
![Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate](/img/structure/B1369852.png)